molecular formula C12H17NO2 B14320225 N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide CAS No. 111750-21-1

N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide

Cat. No.: B14320225
CAS No.: 111750-21-1
M. Wt: 207.27 g/mol
InChI Key: DDZIUXFTMBMNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide is an organic compound belonging to the amide class. This compound is characterized by the presence of a hydroxy group, a dimethyl group, and a methylphenyl group attached to a propanamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide typically involves the reaction of 2,2-dimethylpropanoic acid with 4-methylphenylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the amide bond provides stability and specificity in binding. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide with a similar backbone but lacking the hydroxy and methylphenyl groups.

    N-(4-Methoxyphenyl)-2,2-dimethylpropanamide: Similar structure with a methoxy group instead of a hydroxy group.

    2,2-Dimethyl-N-(3-methylphenyl)propanamide: Similar structure with a different substitution pattern on the aromatic ring.

Uniqueness

N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity. The combination of the dimethyl and methylphenyl groups further enhances its stability and specificity in various applications.

Properties

CAS No.

111750-21-1

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C12H17NO2/c1-9-5-7-10(8-6-9)13(15)11(14)12(2,3)4/h5-8,15H,1-4H3

InChI Key

DDZIUXFTMBMNEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.